(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile
(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile
Enantiomer of DPN. Displays higher affinity for estrogen receptor (ER) β over ERα (Ki values are 1.82 and 147 nM respectively).
Brand Name:
Vulcanchem
CAS No.:
524047-78-7
VCID:
VC0004887
InChI:
InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1
SMILES:
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O
Molecular Formula:
C15H13NO2
Molecular Weight:
239.27 g/mol
(R)-2,3-Bis(4-hydroxyphenyl)-propionitrile
CAS No.: 524047-78-7
Inhibitors
VCID: VC0004887
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
CAS No. | 524047-78-7 |
---|---|
Product Name | (R)-2,3-Bis(4-hydroxyphenyl)-propionitrile |
Molecular Formula | C15H13NO2 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | (2R)-2,3-bis(4-hydroxyphenyl)propanenitrile |
Standard InChI | InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1 |
Standard InChIKey | GHZHWDWADLAOIQ-ZDUSSCGKSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O |
SMILES | C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O |
Canonical SMILES | C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O |
Description | Enantiomer of DPN. Displays higher affinity for estrogen receptor (ER) β over ERα (Ki values are 1.82 and 147 nM respectively). |
Synonyms | (R)-2,3-bis(4-Hydroxyphenyl)-propionitrile |
PubChem Compound | 6604873 |
Last Modified | Nov 11 2021 |
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